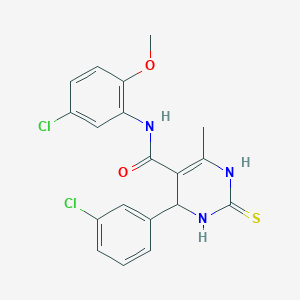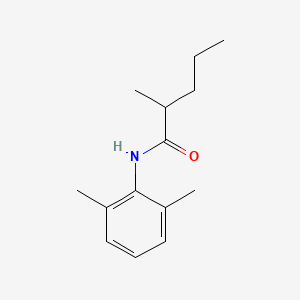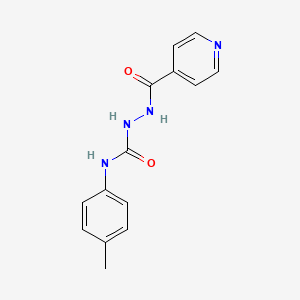![molecular formula C18H20O4 B5099749 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde](/img/structure/B5099749.png)
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes This compound is characterized by the presence of an aldehyde group attached to a benzene ring, which is further substituted with a 3-(3-ethoxyphenoxy)propoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-ethoxyphenol and 4-hydroxybenzaldehyde.
Etherification: The first step involves the etherification of 3-ethoxyphenol with 1-bromo-3-chloropropane to form 3-(3-ethoxyphenoxy)propane.
Aldehyde Formation: The final step involves the reaction of 3-(3-ethoxyphenoxy)propane with 4-hydroxybenzaldehyde under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid.
Major Products:
Oxidation: 4-[3-(3-ethoxyphenoxy)propoxy]benzoic acid.
Reduction: 4-[3-(3-ethoxyphenoxy)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
類似化合物との比較
- 3-ethoxy-4-[2-(4-ethoxyphenoxy)ethoxy]benzaldehyde
- 4-ethoxy-2-hydroxybenzaldehyde
- 4-[2-(dimethylamino)ethoxy]benzaldehyde
Comparison: 4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific research and industrial applications.
特性
IUPAC Name |
4-[3-(3-ethoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O4/c1-2-20-17-5-3-6-18(13-17)22-12-4-11-21-16-9-7-15(14-19)8-10-16/h3,5-10,13-14H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQJLXUKYBGMANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
METHANONE](/img/structure/B5099670.png)
![2-[(1H-benzimidazol-2-ylmethyl)thio]-4-methylquinoline](/img/structure/B5099680.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)acetamide](/img/structure/B5099699.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5099712.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5099721.png)
![1-[2-(2-bromoethoxy)ethoxy]-2-tert-butylbenzene](/img/structure/B5099726.png)
![N-(2-ethoxyphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5099730.png)


![[(3S,4S)-3-[ethyl(2-pyrazol-1-ylethyl)amino]-4-hydroxypyrrolidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B5099757.png)

![2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]-N-[2-(PHENYLSULFANYL)ETHYL]ACETAMIDE](/img/structure/B5099775.png)
![N-benzyl-4-[[2-oxo-2-[2-(propanoylamino)phenyl]acetyl]amino]benzamide](/img/structure/B5099782.png)
